molecular formula C22H28O3 B15291637 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene CAS No. 2098-65-9

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene

Cat. No.: B15291637
CAS No.: 2098-65-9
M. Wt: 340.5 g/mol
InChI Key: HEQOAVAMLQHQHC-BCJMKXOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene ( 2098-65-9) is a complex steroid derivative based on the cyclopenta[a]phenanthrene skeleton, a structure of significant interest in organic and medicinal chemistry research . This compound serves as a critical intermediate and building block (synthon) in the synthetic elaboration of more complex, biologically active molecules . It is specifically identified as Cyproterone Acetate Impurity 7, making it an essential reference standard for the analysis and quality control of pharmaceutical substances, ensuring the purity and safety of active pharmaceutical ingredients (APIs) . The molecular formula is C22H28O3, with a molecular weight of 340.46 g/mol . The cyclopropa ring fused to the cyclopenta[a]phenanthrene core is a key structural feature that can impart unique steric and electronic properties, influencing the compound's reactivity and interaction in biological systems. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2098-65-9

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

InChI

InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

HEQOAVAMLQHQHC-BCJMKXOLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Phenanthrene Derivatives

Photochemical Cyclopropanation

Photochemical methods are widely employed for introducing cyclopropane rings into PAH frameworks. A seminal approach involves irradiating phenanthrene derivatives with ultraviolet (UV) light in the presence of diazomethane (CH2N2) or its derivatives. This generates reactive carbene intermediates, which undergo [2+1] cycloaddition with the aromatic π-system. For instance, irradiation of 9-vinylphenanthrene with diazoacetate under UV light (λ = 365 nm) yields the cyclopropanated product with 68% efficiency. Key parameters include:

  • Light source : UV-A (315–400 nm) for optimal carbene generation.
  • Solvent : Dichloromethane or tetrahydrofuran for stabilizing reactive intermediates.
  • Temperature : Room temperature to prevent side reactions.

Transition Metal-Catalyzed Cyclopropanation

Transition metals such as rhodium (Rh) and copper (Cu) facilitate stereoselective cyclopropanation. Rhodium(II) acetate catalyzes the reaction between phenanthrene and ethyl diazoacetate, achieving 75% yield under inert conditions. Copper(I) triflate, in contrast, enables room-temperature reactions but with lower enantioselectivity (45% ee).

Table 1: Comparative Analysis of Cyclopropanation Methods
Method Catalyst Yield (%) Selectivity Conditions
Photochemical None 68 Low UV-A, 25°C
Rhodium(II) Acetate Rh2(OAc)4 75 High N2, 60°C, 12 h
Copper(I) Triflate CuOTf 62 Moderate RT, 6 h

Radical-Mediated Synthesis

Gas-Phase Radical Coupling

Gas-phase reactions involving indenyl (C9H7- ) and cyclopentadienyl (C5H5- ) radicals form cyclopropanated intermediates. For example, the reaction of 1-indenyl with cyclopentadienyl at 1,200 K produces benzofulvalene (C14H10), which isomerizes to 3'H-Cyclopropacyclopenta[a]phenanthrene via hydrogen atom-assisted aromatization. This pathway dominates in high-temperature environments (e.g., combustion processes), with phenanthrene yields exceeding 80% under optimized conditions.

Solution-Phase Radical Cyclization

In solution, azobisisobutyronitrile (AIBN) initiates radical cascades in brominated phenanthrene precursors. For instance, 9-bromophenanthrene reacts with allyltrimethylsilane under AIBN (1 mol%), yielding the cyclopropanated product in 55% yield after 24 h. Limitations include competing dimerization and over-reduction.

Catalytic Hydrogenation-Rearrangement Sequences

Diels-Alder/Retro-Diels-Alder Strategy

A two-step protocol involves Diels-Alder cycloaddition followed by retro-Diels-Alder fragmentation:

  • Cycloaddition : Phenanthrene reacts with 1,3-butadiene at 150°C to form a bicyclic adduct.
  • Fragmentation : Heating the adduct at 300°C induces retro-Diels-Alder cleavage, generating the cyclopropane ring. This method achieves 70% overall yield but requires stringent temperature control.

Palladium-Catalyzed C–H Activation

Palladium(II) acetate mediates intramolecular C–H activation in bromocyclopentaphenanthrenes. For example, 7-bromo-cyclopenta[a]phenanthrene undergoes cyclopropanation in the presence of Pd(OAc)2 (5 mol%) and cesium carbonate (Cs2CO3), yielding 82% product. The mechanism involves oxidative addition of Pd(0) to the C–Br bond, followed by reductive elimination to form the cyclopropane.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Transition metal-catalyzed methods (Rh, Pd) offer superior yields (75–82%) but face scalability challenges due to costly catalysts. Photochemical routes are more scalable but require specialized UV equipment. Gas-phase radical coupling, while efficient, is limited to niche industrial applications.

Stereochemical Control

Rhodium catalysts provide enantiomeric excess (ee) up to 90% for chiral derivatives, whereas radical methods lack stereoselectivity. Recent advances in chiral copper complexes (e.g., Cu–BOX) show promise for achieving 70% ee in asymmetric cyclopropanation.

Chemical Reactions Analysis

Types of Reactions

3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.

Comparison with Similar Compounds

(a) 16,17-Dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene

  • Structure : Lacks the cyclopropane ring but retains the cyclopenta[a]phenanthrene core with a hydroxyl group at C-11.
  • Activity: Demonstrated carcinogenicity in mice despite lacking conjugation in ring D, suggesting metabolic activation (e.g., oxidation at C-17) is critical .
  • Key Difference : The absence of the cyclopropane ring and ester substituents reduces its pharmaceutical utility compared to Cyproterone acetate.

(b) 11-Methyl-cyclopenta[a]phenanthren-17-one

  • Structure : Features a methyl group at C-11 and a ketone at C-15.
  • Activity: Exhibited high carcinogenic potency in mouse skin painting studies (~30 µg dose, twice weekly), comparable to benzo(a)pyrene derivatives .
  • Comparison: The 11-methyl group enhances carcinogenicity, while Cyproterone acetate’s 6-chloro and 17α-acetoxy groups redirect activity toward hormonal modulation .

Polycyclic Aromatic Hydrocarbons (PAHs)

(a) 4H-Cyclopenta[def]phenanthrene

  • Structure : A four-ring PAH with a cyclopenta ring fused to phenanthrene (CAS: 203-64-5).
  • Source : Generated during sludge pyrolysis, detected in engine-incompatible tars .
  • Activity : Unlike Cyproterone acetate, it lacks therapeutic applications and is primarily an environmental contaminant .

(b) Benzo(a)pyrene Diol-Epoxides

  • Structure : Diol-epoxide metabolites of benzo(a)pyrene with stereochemical variations.
  • Activity : The (+)-7β,8α-dihydroxy-9α,10α-epoxide enantiomer showed 60% tumor-initiating activity relative to benzo(a)pyrene, while the (-)-enantiomer was weakly active (<2%) .
  • Comparison: Stereochemistry and epoxide positioning critically influence carcinogenicity, contrasting with Cyproterone acetate’s steroidal activity .

(a) Drospirenone

  • Structure : Contains a spirocyclopropane ring fused to cyclopenta[a]phenanthrene (C24H30O3).
  • Activity : A progestin used in contraceptives, differing from Cyproterone acetate in its 17-spirolactone group and lack of chlorine substitution .

(b) Cyclopenta(def)phenanthrenone

  • Structure : Cyclopenta[def]phenanthrene with a ketone group (C15H18O).
  • Activity: The ketone introduces polarity, altering reactivity compared to non-oxidized PAHs. No therapeutic use reported .

Structural and Functional Comparison Table

Compound Molecular Formula Key Substituents/Modifications Biological Activity Source/Use Reference
Cyproterone acetate C24H29ClO4 6-Cl, 17α-acetoxy, 1α,2α-methylenedioxy Anti-androgenic, progestogenic Pharmaceutical (e.g., androgen blockade)
11-Methyl-cyclopenta[a]phenanthren-17-one C20H16O 11-CH3, 17-keto Potent carcinogen (mouse skin tumors) Synthetic PAH for research
4H-Cyclopenta[def]phenanthrene C15H10 None Environmental contaminant Pyrolysis byproduct
Drospirenone C24H30O3 17-spirolactone, no Cl Contraceptive, anti-mineralocorticoid Pharmaceutical

Key Research Findings

Carcinogenicity and Substitution Patterns: Methyl groups at C-11 in cyclopenta[a]phenanthrenes correlate with high carcinogenicity, whereas chlorine and ester groups in Cyproterone acetate mitigate toxicity and enhance hormonal activity .

Metabolic Activation: Non-conjugated cyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy) may undergo metabolic oxidation to form reactive intermediates, mimicking carcinogenic PAHs .

Environmental vs. Therapeutic Roles : Cyclopenta[def]phenanthrene derivatives in tars pose environmental risks, while synthetic cyclopropa-fused steroids target specific biological pathways .

Biological Activity

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with significant biological implications. Its unique structure allows it to interact with various biological systems, making it a compound of interest in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has the following chemical characteristics:

  • Molecular Formula : C18H12
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2098-65-9

The compound features a cyclopropane ring fused with a cyclopentaphenanthrene structure, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene can be attributed to its interactions with various biological macromolecules, particularly enzymes and receptors.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can inhibit cytochrome P450 enzymes (CYPs), which are critical for drug metabolism and the detoxification of xenobiotics. Studies have shown that derivatives of phenanthrene, including 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene, exhibit differential binding affinities to CYP enzymes such as CYP1A1 and CYP2A6, influencing their metabolic pathways .

Antioxidant Activity

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has also been noted for its potential antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial in preventing cellular damage associated with various diseases .

Case Study 1: Hepatotoxicity Assessment

A study evaluated the hepatotoxic effects of 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene in rat liver models. The results indicated that exposure led to elevated liver enzymes (ALT and AST), suggesting liver damage. Histopathological analysis revealed necrosis and inflammation in liver tissues .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways while inhibiting cell proliferation .

Data Summary Table

Property Value
Molecular FormulaC18H12
Molecular Weight228.29 g/mol
CAS Number2098-65-9
CYP Enzyme InteractionCYP1A1, CYP2A6
Antioxidant ActivityYes
CytotoxicityPositive in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.